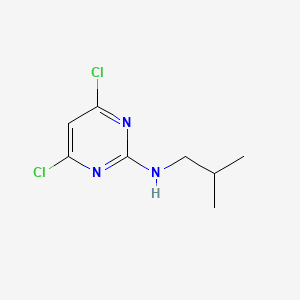

4,6-dichloro-N-isobutylpyrimidin-2-amine

Description

BenchChem offers high-quality 4,6-dichloro-N-isobutylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dichloro-N-isobutylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAVFFVVXCQAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598744 | |

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-75-3 | |

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine from 2,4,6-trichloropyrimidine

An In-depth Technical Guide to the Regioselective Synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine

Abstract

This application note provides a comprehensive guide for the synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine, a valuable intermediate in drug discovery, from the versatile starting material 2,4,6-trichloropyrimidine. We delve into the mechanistic principles governing the regioselectivity of the nucleophilic aromatic substitution (SNAr), present a detailed and validated experimental protocol, and outline essential safety and characterization procedures. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important molecular scaffold.

Introduction: The Strategic Value of Polysubstituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and kinase inhibitor drugs.[1][2] The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the pyrimidine ring. Consequently, developing synthetic methodologies that allow for the controlled and regioselective functionalization of pyrimidine scaffolds is of paramount importance.[3]

2,4,6-Trichloropyrimidine stands out as an exceptionally useful and reactive building block.[4][5] Its three chlorine atoms possess differential reactivity, enabling sequential and selective displacement through nucleophilic aromatic substitution (SNAr) reactions. This allows for the precise installation of various functional groups, paving the way for the creation of diverse molecular libraries for drug screening.

This guide focuses on the selective amination of 2,4,6-trichloropyrimidine with isobutylamine to yield 4,6-dichloro-N-isobutylpyrimidin-2-amine. We will explore the underlying principles that direct the nucleophile to the C2 position and provide a field-tested protocol for its efficient synthesis.

Mechanistic Insight: Achieving C2 Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The regioselectivity of this reaction on the 2,4,6-trichloropyrimidine ring is a subject of considerable interest and is governed by the electronic properties of the heterocyclic system.

In the case of 2,4,6-trichloropyrimidine, the chlorine atoms at the C2, C4, and C6 positions are all activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen atoms. However, the reactivity is not uniform across these positions. While many SNAr reactions on dichloropyrimidines favor substitution at the C4 position, the C2 position in 2,4,6-trichloropyrimidine exhibits heightened reactivity towards many amine nucleophiles.[1][6]

This preference can be rationalized by considering the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. The C2 position is flanked by two nitrogen atoms, which provides powerful resonance stabilization for the negative charge developed in the transition state and the subsequent intermediate. Kinetic studies have established that the 2-chloro position, being flanked by two heterocyclic nitrogens, is more active and facile for substitution than the other halogens on the ring when reacting with primary and secondary amines.[6] While Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) often has larger coefficients at the C4 and C6 positions, the kinetic favorability for C2 substitution with amines often predominates under controlled conditions.[7][8]

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity. It is imperative to follow all safety precautions outlined in Section 5.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,4,6-Trichloropyrimidine | ≥98% | e.g., Sigma-Aldrich | CAS: 3764-01-0, M.W.: 183.42 g/mol |

| Isobutylamine | ≥99% | e.g., Sigma-Aldrich | CAS: 78-81-9, M.W.: 73.14 g/mol |

| Triethylamine (TEA) | ≥99.5%, Anhydrous | e.g., Sigma-Aldrich | CAS: 121-44-8, M.W.: 101.19 g/mol |

| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | For chromatography |

| Hexanes | ACS Grade | Various | For chromatography |

| Deionized Water | - | - | For work-up |

| Saturated NaCl solution (Brine) | - | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |

| TLC Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Thermometer or temperature probe

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂), and a rubber septum.

-

Reagent Addition: To the flask, add 2,4,6-trichloropyrimidine (1.0 eq) followed by anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Stir the mixture at room temperature until the solid is completely dissolved.

-

Base and Nucleophile Addition: Add triethylamine (1.2 eq) to the solution. In a separate container, dilute isobutylamine (1.1 eq) with a small amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature below 30°C using an ice bath if necessary.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing: Combine all organic layers and wash them sequentially with deionized water and then with saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 4,6-dichloro-N-isobutylpyrimidin-2-amine.

-

Final Product: Concentrate the pure fractions to yield the product as a white to off-white solid. Dry under high vacuum.

Workflow Diagram

Caption: Workflow for the synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5 (s, 1H, pyrimidine-H), ~5.2 (br s, 1H, NH), ~3.2 (t, 2H, N-CH₂), ~2.0 (m, 1H, CH), ~1.0 (d, 6H, 2 x CH₃) ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~162.5, ~161.0, ~110.0 (pyrimidine carbons), ~50.0 (N-CH₂), ~28.0 (CH), ~20.0 (CH₃) ppm. |

| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺: 220.0, 222.0 (showing characteristic isotopic pattern for two chlorine atoms). |

| FT-IR (KBr) | ν ~3300-3400 (N-H stretch), ~2960 (C-H stretch), ~1550-1600 (C=N, C=C stretch) cm⁻¹. |

Safety and Handling

General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. A standard lab coat, safety glasses, and chemical-resistant gloves are mandatory PPE.[9][10] An eyewash station and safety shower should be readily accessible.[10]

-

2,4,6-Trichloropyrimidine: This compound is a skin, eye, and respiratory irritant.[9] Avoid inhalation of dust and contact with skin and eyes.[9][11] It is also toxic to aquatic life with long-lasting effects.[11]

-

Isobutylamine: A flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.

-

Triethylamine (TEA): A flammable and corrosive liquid that can cause severe skin and eye damage. It is toxic if inhaled.

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhaling fumes and skin contact.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.[9][12] Do not pour waste down the drain.[11]

References

-

Lan, R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

ResearchGate. (2025). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. Available at: [Link]

-

AFG Bioscience LLC. (2016). SAFETY DATA SHEET. Available at: [Link]

-

Cohizon Life Sciences. (2022). 2,4,6-TRICHLOROPYRIMIDINE Safety Data Sheet. Available at: [Link]

-

ResearchGate. (2025). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. Available at: [Link]

-

Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. Available at: [Link]

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 19. Available at: [Link]

-

Academia.edu. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available at: [Link]

-

Ramesh, B., Sundar, P. V. K., & Murti, P. S. R. (1978). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available at: [Link]

-

Katritzky, A. R., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

-

ResearchGate. (2024). Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations. Available at: [Link]

-

Ghorab, M. M., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 075-082. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. Available at: [Link]

- Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

ResearchGate. (n.d.). (PDF) 2,4-Dichloropyrimidine. Available at: [Link]

-

Filimonov, D. A., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2977. Available at: [Link]

- Google Patents. (1999). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.

-

Frescas, S. N., & Senter, T. J. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. UCLA. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. zenodo.org [zenodo.org]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. aksci.com [aksci.com]

- 10. afgsci.com [afgsci.com]

- 11. cohizon.com [cohizon.com]

- 12. fishersci.com [fishersci.com]

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for the Versatile Building Block, 4,6-dichloro-N-isobutylpyrimidin-2-amine

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring through reactions like Nucleophilic Aromatic Substitution (SNAr) is a pivotal process in the synthesis of novel drug candidates.[1][2] 4,6-dichloro-N-isobutylpyrimidin-2-amine is a valuable and versatile starting material, with its two reactive chlorine atoms at the C4 and C6 positions being amenable to substitution by a wide array of nucleophiles. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms enhances the electrophilicity of these positions, facilitating the SNAr reaction.[3] This application note provides detailed, field-proven protocols for the selective mono- and di-substitution of 4,6-dichloro-N-isobutylpyrimidin-2-amine, offering a robust guide for researchers in drug development and synthetic chemistry.

Understanding the Reaction: Regioselectivity and Mechanism

The SNAr reaction on 4,6-dichloro-N-isobutylpyrimidin-2-amine proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, the initial mono-substitution typically results in a single product. However, the introduction of the first nucleophile can electronically modulate the reactivity of the remaining chlorine atom, potentially requiring adjusted reaction conditions for a subsequent di-substitution. The 2-(N-isobutylamino) group, being an electron-donating group, can influence the overall reactivity of the pyrimidine ring.

Experimental Protocols

This section details the step-by-step methodologies for the nucleophilic aromatic substitution of 4,6-dichloro-N-isobutylpyrimidin-2-amine with both amine and alcohol nucleophiles.

Protocol 1: Mono-amination with Primary or Secondary Amines

This protocol describes a general procedure for the synthesis of 4-amino-6-chloro-N-isobutylpyrimidin-2-amine derivatives.

Materials:

-

4,6-dichloro-N-isobutylpyrimidin-2-amine

-

Primary or secondary amine of choice

-

Triethylamine (TEA)

-

Ethanol (anhydrous)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Standard work-up and purification reagents and equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-N-isobutylpyrimidin-2-amine (1.0 mmol).

-

Dissolve the starting material in anhydrous ethanol (10 mL).

-

Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.

-

Add triethylamine (1.5 mmol) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyrimidine.[1]

Table 1: Representative Reaction Parameters for Mono-amination

| Parameter | Value | Rationale |

| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | A slight excess of the amine can drive the reaction to completion. |

| Base | Triethylamine (1.5 eq.) | Acts as an acid scavenger without being strongly nucleophilic. |

| Solvent | Ethanol | A polar protic solvent that facilitates the reaction and is easy to remove. |

| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 3 - 6 hours | Typical duration, but should be monitored by TLC or LC-MS. |

Caption: Workflow for the mono-amination of 4,6-dichloro-N-isobutylpyrimidin-2-amine.

Protocol 2: Mono-alkoxylation with Alcohols

This protocol details the synthesis of 4-alkoxy-6-chloro-N-isobutylpyrimidin-2-amine derivatives.

Materials:

-

4,6-dichloro-N-isobutylpyrimidin-2-amine

-

Alcohol of choice (e.g., methanol, ethanol, isopropanol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal (Na)

-

Anhydrous alcohol as solvent

-

Round-bottom flask with a magnetic stirrer and a nitrogen inlet

-

Standard work-up and purification reagents and equipment

Procedure:

-

Preparation of the alkoxide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the anhydrous alcohol of choice (10 mL).

-

Carefully add sodium hydride (1.1 mmol) or small pieces of sodium metal (1.1 mmol) portion-wise to the alcohol at 0 °C.

-

Stir the mixture at room temperature until all the sodium hydride has reacted or the sodium metal has dissolved completely, forming the sodium alkoxide.

-

In a separate flask, dissolve 4,6-dichloro-N-isobutylpyrimidin-2-amine (1.0 mmol) in the same anhydrous alcohol (5 mL).

-

Slowly add the solution of the dichloropyrimidine to the freshly prepared sodium alkoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding a few drops of water.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Remove the alcohol under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-alkoxy-6-chloro-N-isobutylpyrimidin-2-amine.

Table 2: Key Parameters for Mono-alkoxylation

| Parameter | Value | Rationale |

| Alkoxide Generation | NaH or Na in parent alcohol | Generates the nucleophilic alkoxide in situ. |

| Stoichiometry (Base) | 1.1 equivalents | A slight excess ensures complete conversion of the alcohol to the alkoxide. |

| Solvent | Anhydrous Alcohol | Acts as both the solvent and the nucleophile source. |

| Temperature | 0 °C to Room Temperature | The reaction is typically facile and can proceed at lower temperatures. |

| Reaction Time | 1 - 4 hours | Generally faster than amination; should be monitored by TLC. |

Caption: Mechanism of SNAr alkoxylation on the dichloropyrimidine core.

Purification and Characterization

Proper purification is critical to obtaining the desired substituted pyrimidine with high purity.

-

Flash Column Chromatography: This is the most common method for purifying the products of these reactions. A silica gel stationary phase is typically used with a mobile phase gradient of hexanes and ethyl acetate or dichloromethane and methanol. The ideal solvent system should be determined by TLC, aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

-

Recrystallization: For solid products, recrystallization can be a cost-effective and efficient purification technique. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, or mixtures thereof.[1]

-

Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Insufficiently reactive nucleophile, low temperature, or inactive base. | Increase reaction temperature, use a stronger base (e.g., NaH for alkoxylation), or consider a palladium-catalyzed cross-coupling for less reactive nucleophiles. |

| Formation of Di-substituted Product | Use of excess nucleophile or prolonged reaction time. | Use a stoichiometric amount of the nucleophile and carefully monitor the reaction progress to stop it after mono-substitution is complete. |

| Side Reactions | Presence of water in the reaction mixture, especially for alkoxylation. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Conclusion

The protocols detailed in this application note provide a robust framework for the successful nucleophilic aromatic substitution on 4,6-dichloro-N-isobutylpyrimidin-2-amine. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse library of substituted pyrimidines, which are key intermediates for the development of novel therapeutic agents. The versatility of the dichloropyrimidine core, combined with the reliability of these SNAr protocols, empowers chemists to explore a vast chemical space in their quest for new and improved medicines.

References

-

Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]

-

Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

- Wai, J. S., et al. (Date unavailable). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.

- Gowda, N. B., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of the Serbian Chemical Society.

-

Abonía, R., et al. (2012). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. Available at: [Link]

-

Langer, T., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available at: [Link]

-

RSC Publishing. (Date unavailable). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Available at: [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]

-

European Patent Office. (2012). PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION. Available at: [Link]

-

Organic Syntheses. (Date unavailable). 6 - Organic Syntheses Procedure. Available at: [Link]

Sources

Application Note: 4,6-Dichloro-N-isobutylpyrimidin-2-amine as a Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4,6-dichloro-N-isobutylpyrimidin-2-amine as a starting material for the synthesis and evaluation of novel anti-inflammatory agents. We present a strategic framework for library design, detailed synthetic protocols, a tiered in vitro screening cascade, and a standard in vivo protocol for efficacy assessment. The methodologies are designed to be robust and self-validating, with a focus on elucidating the structure-activity relationships (SAR) and mechanisms of action, such as the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).[3][4]

Introduction: The Rationale for Pyrimidine-Based Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[5] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant side effects, primarily gastrointestinal complications.[6] This necessitates the search for new, safer, and more effective anti-inflammatory therapeutics.

The pyrimidine core is an attractive starting point for drug discovery due to its structural versatility and proven biological activity.[7][8] Pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting various mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS).[2] The subject of this guide, 4,6-dichloro-N-isobutylpyrimidin-2-amine, presents an ideal scaffold for chemical exploration. Its two chlorine atoms at the C4 and C6 positions are reactive sites for nucleophilic aromatic substitution (SNAr), allowing for the systematic introduction of diverse chemical moieties to build a focused library of compounds for screening.

Scaffold Analysis and Strategic Library Design

The core of our strategy revolves around the chemoselective reactivity of the dichloro-pyrimidine scaffold. The chlorine atoms at positions 4 and 6 can be sequentially or simultaneously displaced by various nucleophiles. This allows for the creation of a diverse library of molecules from a single, readily accessible starting material.

Key Reactive Sites:

-

C4/C6 Positions: Highly susceptible to SNAr with N-, O-, or S-based nucleophiles (e.g., anilines, phenols, thiophenols, aliphatic amines). The relative reactivity can often be controlled by temperature and stoichiometry.[9]

-

N-isobutyl Group: Provides a constant lipophilic feature, which can be modified in later iterations if SAR studies suggest it is beneficial.

Our proposed workflow involves a primary diversification at the C4/C6 positions to rapidly generate a compound library, which is then subjected to a rigorous screening cascade.

Figure 1: High-level workflow for library synthesis and evaluation.

Synthetic Protocol: Library Generation

This section details a general and adaptable protocol for the synthesis of novel derivatives from the starting scaffold.

Protocol 3.1: General Procedure for Mono-Substitution via Nucleophilic Aromatic Substitution (SNAr)

Principle: This protocol describes the reaction of 4,6-dichloro-N-isobutylpyrimidin-2-amine with a representative amine nucleophile. The use of a suitable base and solvent facilitates the displacement of one of the chlorine atoms. This method can be adapted for parallel synthesis to rapidly generate a library of analogs.

Materials:

-

4,6-dichloro-N-isobutylpyrimidin-2-amine

-

Nucleophile (e.g., 4-methoxyaniline)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4,6-dichloro-N-isobutylpyrimidin-2-amine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add the desired nucleophile (1.1 eq) to the solution.

-

Add DIPEA (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with EtOAc (3 x volumes).

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/EtOAc gradient) to yield the desired mono-substituted product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered approach is essential for efficient screening. A broad primary assay identifies active compounds, which are then subjected to more specific secondary assays to determine their mechanism and rule out non-specific effects like cytotoxicity.

Figure 2: A tiered workflow for in vitro anti-inflammatory screening.

Protocol 4.1: Primary Assay - Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) via the enzyme iNOS.[10] The Griess assay is used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a measure of the compound's ability to inhibit this inflammatory pathway.[11]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

LPS (from E. coli)

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Pre-treat the cells with various concentrations of test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for another 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration using a NaNO₂ standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value for active compounds.

Protocol 4.2: Secondary Assay - COX-1/COX-2 Inhibition

Principle: A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandins.[4] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical, as selective COX-2 inhibition is associated with fewer gastrointestinal side effects.[3][12] This protocol outlines the use of a commercially available colorimetric or fluorescent inhibitor screening assay kit.

Procedure: Follow the manufacturer's instructions for the chosen COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

-

Prepare reagents, standards, and controls as described in the kit manual.

-

Add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to designated wells of a 96-well plate.

-

Add various concentrations of the hit compounds, a vehicle control, and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Aspirin) as controls.[12][13]

-

Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid substrate.

-

After the reaction incubation period, add the colorimetric substrate (e.g., TMPD) and measure the absorbance at the specified wavelength (e.g., 590 nm).

-

Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: Hypothetical Screening Results

| Compound ID | NO Inhibition IC₅₀ (µM)[10][11] | Cytotoxicity CC₅₀ (µM) | COX-1 IC₅₀ (µM)[3][14] | COX-2 IC₅₀ (µM)[3][14] | COX-2 Selectivity Index |

| Scaffold | > 100 | > 100 | > 100 | > 100 | - |

| PD-001 | 12.5 | > 100 | 85.2 | 5.1 | 16.7 |

| PD-002 | 8.7 | 95.1 | > 100 | 9.8 | > 10.2 |

| PD-003 | 45.3 | > 100 | 60.4 | 55.2 | 1.1 |

| Celecoxib | 15.1 | > 100 | 15.2 | 0.05 | 304 |

In Vivo Efficacy Evaluation

Promising candidates identified through in vitro screening must be tested in a living system to assess their efficacy and safety.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used and well-validated assay for evaluating acute inflammation.[15][16] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid extravasation and swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7][17]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Carrageenan (1% w/v solution in sterile saline)

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Diclofenac or Indomethacin)

-

Plebysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2: Reference Drug (e.g., Diclofenac, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) to the respective groups.

-

Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]

-

Analysis:

-

Calculate the edema volume (mL) at each time point: (Paw volume at time 't') - (Initial paw volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Data Presentation: Hypothetical In Vivo Results

| Treatment Group (Dose, p.o.) | % Inhibition of Paw Edema at 3 hr[7][13] |

| Vehicle Control | 0% |

| PD-001 (30 mg/kg) | 48.5% |

| PD-002 (30 mg/kg) | 55.2% |

| Diclofenac (10 mg/kg) | 62.1% |

Elucidating the Mechanism of Action

While COX inhibition is a primary focus, pyrimidine derivatives can act through various pathways.[2] For lead compounds, further investigation is warranted.

Figure 3: Simplified NF-κB inflammatory signaling pathway.

Further Mechanistic Studies:

-

Cytokine Analysis: Use ELISA or multiplex assays to measure the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages.[11]

-

Western Blot: Analyze the protein expression levels of iNOS, COX-2, and key signaling proteins like phosphorylated NF-κB to confirm the target pathway.

-

NRF2 Activation: Investigate potential antioxidant effects through NRF2 activation, which has been linked to anti-inflammatory activity.[10][11]

Conclusion

The 4,6-dichloro-N-isobutylpyrimidin-2-amine scaffold represents a promising and highly tractable starting point for the discovery of novel anti-inflammatory agents. Its synthetic accessibility allows for rapid and diverse chemical modifications. The systematic application of the detailed protocols in this guide—from library synthesis and tiered in vitro screening to in vivo validation—provides a robust framework for identifying lead candidates with potentially improved efficacy and safety profiles. The key to success lies in the careful integration of chemical synthesis with rigorous biological evaluation to build a comprehensive structure-activity relationship and elucidate the underlying mechanism of action.

References

-

Jain, K. S., Bari, S. B., & CháºlÅṣáne, T. C. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 71(4), 372–378. Available at: [Link]

-

Koprowska, K., Czyrski, A., & Łuczak, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

-

Prasad, Y. R., Kumar, Y. R., & Rao, A. S. (2015). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. E-Journal of Chemistry. Available at: [Link]

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

-

Alam, M., Ali, S., & Almalki, A. S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

-

Niteshshukla48. (2016). Screening methods of Anti inflammatory drugs. SlideShare. Available at: [Link]

-

Yang, H., & Yang, S. (2012). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Inflammation & Allergy - Drug Targets. Available at: [Link]

-

Shayesta, B., & Ishtiaq, A. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity: an overview. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Liu, T., & Im, W. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Assay Guidance Manual. Available at: [Link]

-

Ali, D., Siddiqui, N., & Al-Dhfyan, A. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. Available at: [Link]

-

Koprowska, K., Czyrski, A., & Łuczak, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

-

(2023). Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

Alam, M., Ali, S., & Almalki, A. S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. Available at: [Link]

-

Mallikarjuna, M., & Rao, K. S. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Available at: [Link]

-

Horishny, V., & Matiychuk, V. (2020). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. Pharmaceutical Sciences. Available at: [Link]

-

Ali, A., & Ullah, H. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry. Available at: [Link]

-

Mallikarjuna, M., & Rao, K. S. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PMC. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

Abouzid, K. M., & El-Sisi, N. S. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 16. japsonline.com [japsonline.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Application Notes and Protocols for the Derivatization of 4,6-dichloro-N-isobutylpyrimidin-2-amine for Structure-Activity Relationship Studies

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents and natural products.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design.[3] The derivatization of the pyrimidine core allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological properties.[4][5] The 4,6-dichloro-N-isobutylpyrimidin-2-amine core is a particularly attractive starting point for generating compound libraries for structure-activity relationship (SAR) studies. The two chlorine atoms at the C4 and C6 positions are amenable to a variety of substitution reactions, providing a platform for introducing diverse functionalities and probing their impact on biological activity.[6]

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the derivatization of 4,6-dichloro-N-isobutylpyrimidin-2-amine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Synthesis of the Starting Material: 4,6-dichloro-N-isobutylpyrimidin-2-amine

Part 1: Synthesis of 2-(isobutylamino)pyrimidine-4,6-diol

The initial step involves the base-catalyzed cyclocondensation of N-isobutylguanidine with a malonic ester, such as diethyl malonate, to construct the pyrimidine ring.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (2.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add N-isobutylguanidine hydrochloride (1.0 equivalent) followed by the dropwise addition of diethyl malonate (1.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify to pH 5-6 with 2M HCl.

-

Isolation: The precipitated product, 2-(isobutylamino)pyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Chlorination to 4,6-dichloro-N-isobutylpyrimidin-2-amine

The dihydroxypyrimidine is then converted to the corresponding dichloropyrimidine using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

-

Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (5-10 equivalents) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes).

-

Addition of Starting Material: To the stirred POCl₃, add 2-(isobutylamino)pyrimidine-4,6-diol (1.0 equivalent) portion-wise, controlling any initial exotherm.

-

Addition of Base: Slowly add a tertiary amine base, such as N,N-dimethylaniline (2.0 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated crude product is collected by filtration, washed thoroughly with water, and then dissolved in a suitable organic solvent like dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 4,6-dichloro-N-isobutylpyrimidin-2-amine can be purified by column chromatography on silica gel or by recrystallization.

Derivatization Strategies for SAR Studies

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are the primary sites for derivatization. These positions are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). Additionally, they are suitable for palladium-catalyzed cross-coupling reactions, which significantly broadens the scope of accessible derivatives.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often high-yielding method for introducing a variety of nucleophiles onto the pyrimidine core. The reactivity of the C4 and C6 positions is generally comparable in the starting material. However, the introduction of the first substituent can electronically and sterically influence the reactivity of the remaining chlorine atom.

This protocol describes the selective mono-substitution at either the C4 or C6 position with an amine or an alcohol.

Materials:

-

4,6-dichloro-N-isobutylpyrimidin-2-amine

-

Desired primary or secondary amine (1.0-1.2 equivalents) or alcohol

-

Base: Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) for amination; Sodium hydride (NaH) or sodium alkoxide for alkoxylation.

-

Solvent: N,N-Dimethylformamide (DMF), Dioxane, or Tetrahydrofuran (THF).

Procedure (Amination):

-

To a solution of 4,6-dichloro-N-isobutylpyrimidin-2-amine (1.0 equivalent) in DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the mono-aminated product.

For the synthesis of di-substituted derivatives, harsher conditions or a more nucleophilic reagent may be required for the second substitution.

Procedure:

-

To the mono-substituted intermediate (from Protocol 1A), add the second nucleophile (amine or alcohol, 1.5-2.0 equivalents) and a suitable base (e.g., NaH for a second alkoxylation or a stronger base for a less reactive amine).

-

Increase the reaction temperature to 120-150 °C.

-

Monitor the reaction until completion.

-

Follow the work-up and purification procedure described in Protocol 1A.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl groups at the C4 and C6 positions.[7]

Protocol 2: Mono-arylation

Materials:

-

4,6-dichloro-N-isobutylpyrimidin-2-amine

-

Aryl- or heteroarylboronic acid (1.1 equivalents)

-

Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

-

Base: Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M solution)

-

Solvent: 1,4-Dioxane or a mixture of Toluene and Ethanol.

Procedure:

-

In a reaction vessel, combine 4,6-dichloro-N-isobutylpyrimidin-2-amine (1.0 equivalent), the boronic acid (1.1 equivalents), the palladium catalyst (0.03 equivalents), and the solvent.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the aqueous base (2.0 equivalents) and heat the reaction mixture to 80-100 °C for 6-18 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Strategy 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, offering a complementary approach to SNAr for introducing a wide range of amines.[8]

Protocol 3: Mono-amination

Materials:

-

4,6-dichloro-N-isobutylpyrimidin-2-amine

-

Primary or secondary amine (1.2 equivalents)

-

Palladium pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable biarylphosphine ligand (4-10 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equivalents)

-

Solvent: Anhydrous, degassed toluene or dioxane.

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by the amine and then 4,6-dichloro-N-isobutylpyrimidin-2-amine.

-

Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Data Presentation for SAR Analysis

A systematic presentation of the synthesized compounds and their corresponding biological data is crucial for elucidating structure-activity relationships. A tabular format is highly recommended for clarity and ease of comparison.

Table 1: SAR of 4,6-Disubstituted N-isobutylpyrimidin-2-amine Derivatives

| Compound ID | R¹ | R² | Biological Target IC₅₀ (µM) |

| Starting Material | Cl | Cl | >50 |

| 1a | -NH-CH₂CH(CH₃)₂ | Cl | 15.2 |

| 1b | -O-CH₂CH₃ | Cl | 22.8 |

| 2a | -NH-CH₂CH(CH₃)₂ | -NH-CH₂CH(CH₃)₂ | 8.5 |

| 2b | -NH-CH₂CH(CH₃)₂ | -O-CH₂CH₃ | 12.1 |

| 3a | Phenyl | Cl | 5.7 |

| 3b | 4-Fluorophenyl | Cl | 3.1 |

| 4a | Phenyl | -NH-CH₂CH(CH₃)₂ | 1.9 |

| 4b | 4-Fluorophenyl | -NH-CH₂CH(CH₃)₂ | 0.8 |

Experimental Workflows and Mechanistic Rationale

The choice of reaction conditions is guided by the electronic properties of the pyrimidine ring and the nature of the incoming nucleophile or coupling partner.

Workflow for Derivatization

Caption: General workflow for the derivatization of the pyrimidine core.

Mechanistic Considerations for Regioselectivity

The C4 and C6 positions of the pyrimidine ring are electronically activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. In palladium-catalyzed reactions, the oxidative addition of the C-Cl bond to the Pd(0) center is the key step. The choice of ligand in Buchwald-Hartwig amination is critical; bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the relatively unreactive C-Cl bonds.[4] The base plays a crucial role in both SNAr (deprotonating the nucleophile) and palladium-catalyzed reactions (promoting reductive elimination).

Caption: Simplified mechanisms for SNAr and Pd-catalyzed reactions.

Conclusion

The 4,6-dichloro-N-isobutylpyrimidin-2-amine scaffold provides a versatile platform for the generation of diverse compound libraries for structure-activity relationship studies. Through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the C4 and C6 positions. The protocols and rationale presented in this guide offer a solid foundation for researchers to explore the chemical space around this promising heterocyclic core, ultimately aiding in the discovery of novel therapeutic agents.

References

Sources

- 1. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental setup for scaling up 4,6-dichloro-N-isobutylpyrimidin-2-amine synthesis

An Application Guide for the Scalable Synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The described two-step synthetic route is designed for robustness and adaptability from the laboratory bench to multi-kilogram production scales. The protocol emphasizes process safety, control, and validation, explaining the chemical principles behind each operational step. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for producing this important heterocyclic building block.

Introduction and Synthetic Strategy

Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] The target molecule, 4,6-dichloro-N-isobutylpyrimidin-2-amine, serves as a versatile intermediate, with its two reactive chlorine atoms available for subsequent diversification via nucleophilic aromatic substitution (SNAr) reactions.

The synthetic strategy detailed herein is a two-step process designed for scalability and efficiency.

Step 1: Dichlorination. The process begins with the conversion of the commercially available and cost-effective 2-amino-4,6-dihydroxypyrimidine into the key intermediate, 2-amino-4,6-dichloropyrimidine. This transformation is achieved through chlorination using phosphorus oxychloride (POCl₃) with triethylamine (Et₃N) acting as an acid scavenger. This method avoids the high temperatures and harsh conditions of older procedures, offering better control and higher yields on a large scale.[3][4]

Step 2: N-Alkylation. The second step involves the selective N-alkylation of the exocyclic amino group of 2-amino-4,6-dichloropyrimidine. This is achieved by deprotonating the amine with a strong, non-nucleophilic base, sodium hydride (NaH), in a polar aprotic solvent, followed by the introduction of isobutyl bromide as the alkylating agent. Careful control of stoichiometry and temperature is critical to favor mono-alkylation and prevent side reactions.

This route was selected for its use of readily available starting materials and its reliance on well-understood, scalable chemical transformations.

Process Workflow and Chemical Pathway

The overall process flow from starting materials to the final, purified product is outlined below.

Caption: Chemical pathway for the synthesis.

Process Hazards and Safety Precautions

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations must be conducted in a controlled environment (e.g., a chemical fume hood or walk-in hood) by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn at all times. [5][6][7]

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas. Handle with extreme caution in a dry, well-ventilated area. [4][8]Emergency quench stations with appropriate neutralizing agents should be readily available.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It is typically supplied as a dispersion in mineral oil to mitigate its pyrophoric nature. Operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Triethylamine (Et₃N) & Isobutyl Bromide: Flammable liquids and vapors. Keep away from ignition sources. Both are also irritants.

-

Dichloropyrimidines: These compounds are classified as corrosive and can cause severe skin and eye damage. [7][9]Avoid inhalation of dust and direct contact.

-

Exothermic Reactions: Both the addition of triethylamine during chlorination and the alkylation step are exothermic. Reagents must be added slowly with efficient cooling and temperature monitoring to prevent thermal runaways.

-

Work-up and Quenching: The quenching of POCl₃ and NaH are highly hazardous steps. The reaction mass must be added slowly and in a controlled manner to a well-stirred, cooled quench solution.

Detailed Experimental Protocol (1.2 kg Scale)

This protocol is designed for the synthesis of approximately 1.2 kg of the final product. All equipment should be thoroughly dried before use, particularly for Step 2.

Equipment

-

20 L glass reactor with overhead stirring, temperature probe, condenser, and addition funnel

-

Heating/cooling circulator

-

Vacuum pump and vacuum trap

-

50 L quench vessel

-

Large filtration apparatus (e.g., Büchner funnel or Nutsche filter)

-

Vacuum oven

-

Appropriate glassware and transfer lines

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate)

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount | Density (g/mL) |

| 2-Amino-4,6-dihydroxypyrimidine | 127.10 | 8.00 | 1.0 | 1.02 kg | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 32.00 | 4.0 | 4.91 kg | 1.645 |

| Triethylamine (Et₃N) | 101.19 | 16.80 | 2.1 | 1.70 kg | 0.726 |

Procedure:

-

Reactor Setup: Charge the 20 L reactor with 2-amino-4,6-dihydroxypyrimidine (1.02 kg) and phosphorus oxychloride (4.91 kg, 2.98 L). Begin agitation.

-

Heating: Heat the stirred mixture to an internal temperature of 55-60°C. [4]3. Triethylamine Addition: Slowly add triethylamine (1.70 kg, 2.34 L) to the reaction mixture via the addition funnel over 2-3 hours. Causality: This slow addition is critical to control the exothermic reaction and maintain the internal temperature between 60-70°C. [4]4. Reaction: After the addition is complete, maintain the reaction mixture at 65-70°C for an additional 1-2 hours.

-

Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

-

POCl₃ Removal: Cool the mixture to below 50°C. Carefully apply a vacuum to distill off the excess phosphorus oxychloride. The residue will become a thick, stirrable slurry. [3]7. Quenching: In a separate 50 L vessel, prepare a mixture of ice and water (20 kg). With vigorous stirring, slowly and carefully transfer the reaction residue into the ice-water mixture, ensuring the quench temperature does not exceed 30°C.

-

Precipitation & Isolation: Stir the resulting suspension at 20-25°C for 1 hour. Adjust the pH to 3.0-4.0 by slowly adding a 50% aqueous NaOH solution. [3]Filter the precipitated solid.

-

Washing & Drying: Wash the filter cake thoroughly with water (3 x 4 L) until the washings are neutral. Dry the solid in a vacuum oven at 50-60°C to a constant weight.

-

Yield: The expected yield is 1.15 - 1.25 kg (88-95%) of 2-amino-4,6-dichloropyrimidine as a pale cream powder. [10]The material should be of sufficient purity (>98%) for the next step.

Step 2: Synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine (Final Product)

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount | Notes |

| 2-Amino-4,6-dichloropyrimidine | 164.01 | 6.10 | 1.0 | 1.00 kg | From Step 1 |

| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 6.71 | 1.1 | 447 g | - |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 8 L | Anhydrous |

| Isobutyl Bromide | 137.02 | 6.41 | 1.05 | 878 g | Density: 1.26 g/mL |

Procedure:

-

Reactor Setup (Inert Atmosphere): Under a nitrogen atmosphere, charge the dry 20 L reactor with sodium hydride (447 g of 60% dispersion). Add anhydrous DMF (4 L) and stir to create a suspension.

-

Substrate Addition: In a separate container, dissolve 2-amino-4,6-dichloropyrimidine (1.00 kg) in anhydrous DMF (4 L). Slowly add this solution to the NaH suspension, maintaining the temperature below 25°C. Hydrogen gas will evolve; ensure adequate ventilation to an appropriate scrubber.

-

Deprotonation: Stir the mixture at room temperature for 1 hour after the addition is complete, or until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture to 0-5°C. Slowly add isobutyl bromide (878 g, 697 mL) over 1-2 hours, ensuring the internal temperature does not rise above 10°C.

-

Reaction: After the addition, allow the reaction to warm slowly to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

-

Quenching: Cool the reactor to 0-5°C. Very slowly and carefully add water (5 L) to quench the excess NaH and the reaction. Again, hydrogen gas will evolve.

-

Extraction: Transfer the quenched mixture to a separatory funnel and add ethyl acetate (10 L). Wash the organic layer with water (2 x 5 L) and then with brine (5 L).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary to achieve high purity.

-

Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

-

Yield & Characterization: Expected yield is 1.05 - 1.22 kg (78-90%). Confirm the structure and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

References

-

G.A. G. S. A. G. A. O. C. A. C. S. C. A. R. L. G. A. B. S. A. G. S. A. A. B. F. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. L. G. A. B. S. A. G. S. A. A. B. F. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

- Zhang, Y., et al. (2021). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.

-

Cole-Parmer. (2005). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]

-

Durmus, A., et al. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. Journal of Organic Chemistry, 78(22), 11421-6. Available at: [Link]

- Harnisch, H., et al. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent 5,563,270.

-

Mascal, M., et al. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry. Available at: [Link]

- Malamas, M. S. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent 5,698,695.

-

Dolenc, M. S., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(8), 14158-14179. Available at: [Link]

- Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.

-

Ahmad, O. K., et al. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463. Available at: [Link]

-

Kaur, R., et al. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry. Available at: [Link]

- Settle, A. H., & Tubergen, M. W. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.

-

Sun, C., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(4), 681-683. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link].

- Keil, M., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. U.S. Patent Application 2006/0035913 A1.

-

Kulikov, A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. Available at: [Link]

- Liu, G., et al. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Chinese Patent CN103524486B.

- Aquila, M., et al. (2018). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. MedChemComm, 9(1), 103-110.

-

Haga, T., et al. (1989). Process for producing 2-amino-4,6-dichloropyrimidine. European Patent EP 0 329 170 A2. Available at: [Link]

Sources

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. store.sangon.com [store.sangon.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. A11330.14 [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent and Temperature for 4,6-dichloro-N-isobutylpyrimidin-2-amine Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine and related nucleophilic aromatic substitution (SNAr) reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion to the desired 4,6-dichloro-N-isobutylpyrimidin-2-amine. What are the likely causes and how can I improve the yield?

A: Low conversion in the amination of dichloropyrimidines is a frequent challenge. The primary factors to investigate are the reactivity of your starting materials and the optimization of your reaction conditions.

Root Causes & Solutions:

-

Insufficient Nucleophilicity of the Amine: While isobutylamine is a reasonably good nucleophile, its effectiveness can be hampered by the reaction environment.

-

Solution: Ensure the use of a suitable base to deprotonate the amine or to facilitate the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).[1] For sterically hindered or less reactive amines, a stronger base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) may be necessary, although this increases the risk of side reactions.[1][2]

-

-

Poor Solubility of Reactants: If your starting materials are not well-dissolved, the reaction will be slow and incomplete.

-

Solution: Select an appropriate solvent. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[1][2] Acetonitrile (MeCN) can also be a good choice.[3]

-

-

Suboptimal Reaction Temperature: The rate of SNAr reactions is highly dependent on temperature.

-

Solution: Gradually increase the reaction temperature. Many amination reactions on dichloropyrimidines require heating, often in the range of 80-120 °C.[1] In some cases, microwave irradiation can be used to accelerate the reaction and improve yields.[4] However, excessively high temperatures can lead to byproduct formation.[5]

-

-

Inadequate Leaving Group Activation: The pyrimidine ring must be sufficiently electron-deficient to facilitate nucleophilic attack.

-